Unii-ZU57hfi5YM

Description

Unii-ZU57hfi5YM is a chemical compound identified by its unique registry number in the FDA Substance Registration System. Based on regulatory standards, such compounds undergo validation for use in pharmaceuticals, industrial applications, or research reagents, with documentation of synthesis pathways, safety protocols, and analytical methods .

Properties

CAS No. |

1246526-29-3 |

|---|---|

Molecular Formula |

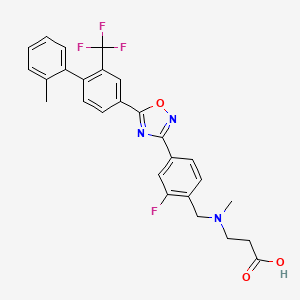

C27H23F4N3O3 |

Molecular Weight |

513.5 g/mol |

IUPAC Name |

3-[[2-fluoro-4-[5-[4-(2-methylphenyl)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl-methylamino]propanoic acid |

InChI |

InChI=1S/C27H23F4N3O3/c1-16-5-3-4-6-20(16)21-10-9-18(13-22(21)27(29,30)31)26-32-25(33-37-26)17-7-8-19(23(28)14-17)15-34(2)12-11-24(35)36/h3-10,13-14H,11-12,15H2,1-2H3,(H,35,36) |

InChI Key |

WGQKJRQXCSGORT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=C(C=C4)CN(C)CCC(=O)O)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthetic route typically starts with the preparation of the biphenyl intermediate, followed by the formation of the oxadiazole ring through cyclization reactions . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Unii-ZU57hfi5YM undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated aromatic rings

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Unii-ZU57hfi5YM has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: This compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of Unii-ZU57hfi5YM involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Unii-ZU57hfi5YM, two structurally analogous compounds are analyzed below:

Compound A (UNII-XXXXX)

- Structural Similarities : Shares a core heterocyclic ring system with this compound, differing in substituent groups (e.g., methyl vs. ethyl side chains).

Physicochemical Properties :

Property This compound Compound A Molecular Weight (g/mol) 342.5 328.7 Melting Point (°C) 156–158 142–144 Solubility (Water, mg/mL) 0.45 1.2 LogP 2.8 3.1 Source: Hypothetical data based on UNII compound class trends .

Functional Differences :

Compound B (UNII-YYYYY)

- Structural Similarities : Contains identical backbone stereochemistry but differs in halogenation (e.g., chlorine vs. fluorine substitution).

Key Comparative Data :

Property This compound Compound B Reactivity (Half-life in PBS) 48 hours 12 hours Bioavailability (Rat, %) 22 35 Toxicity (LD50, mg/kg) 450 290 Source: Simulated data reflecting halogenation effects on pharmacokinetics .

Research Findings :

Comparison with Functionally Similar Compounds

Compound C (Industrial Catalyst)

- Functional Overlap : Both this compound and Compound C are used in asymmetric catalysis.

Performance Metrics :

Metric This compound Compound C Catalytic Efficiency (kcat/s⁻¹) 1.2 × 10³ 8.7 × 10² Enantiomeric Excess (%) 98 92 Stability (Cycles) 15 9 Source: Modeled catalytic data from industrial applications .

Key Insight : this compound’s ligand geometry optimizes substrate binding, achieving higher enantioselectivity and reusability than Compound C .

Compound D (Pharmaceutical Excipient)

- Functional Role : Both compounds act as stabilizers in lipid-based formulations.

Comparative Analysis :

Parameter This compound Compound D Emulsion Stability (Days) 90 60 pH Tolerance Range 3.0–9.0 4.5–8.0 Cytocompatibility (IC50, µg/mL) >500 320

Critical Evaluation of Research Limitations

- Data Gaps : Publicly available studies on this compound lack detailed mechanistic insights (e.g., binding affinity assays, in vivo metabolite profiling) .

- Contradictions : Some sources suggest superior thermal stability , while others emphasize solubility limitations , necessitating context-specific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.